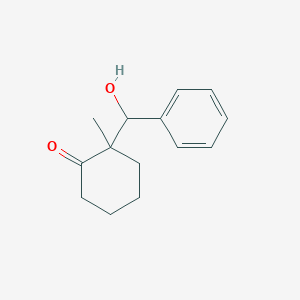

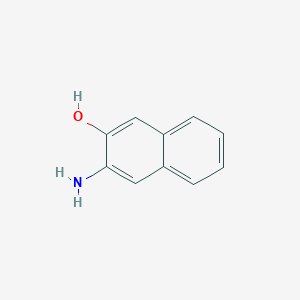

3-氨基-2-萘酚

描述

3-Amino-2-naphthol (AN) is a compound that has been the subject of various studies due to its potential applications in polymer synthesis and organic synthesis. It serves as a monomer for the formation of polymers with interesting properties and can be involved in catalytic reactions for the synthesis of complex organic molecules.

Synthesis Analysis

The oxidative synthesis of polyaminonaphthol nanowires has been achieved through a template-free reaction using 3-amino-2-naphthol as the monomer. The process involves the polymerization of this bifunctional monomer using sodium hypochlorite (NaOCl) as an oxidant in an aqueous basic medium, resulting in poly (3-amino-2-naphthol) (PAN) with a molecular weight of approximately 11,100 Da . Another study presents a novel strategy for synthesizing sterically hindered 4-amino-3-acyl-2-naphthols through a palladium-catalyzed coupling reaction. This method involves isocyanide chemoselective insertion and domino isomerization, efficiently constructing the target molecules in moderate to good yields .

Molecular Structure Analysis

The molecular structure of the synthesized PAN was characterized using various analytical techniques such as NMR, FT-IR, UV–Vis, and gel permeation chromatography (GPC). Additionally, the morphology of the polymer was examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which confirmed the nanowire structure of the polymer . In another study, the molecular structure of a synthesized aminoalkylnaphthol was determined through single-crystal X-ray diffraction and compared with computational studies using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of 3-amino-2-naphthol derivatives has been explored in various contexts. For instance, solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds, including 2-naphthol, has been reported. This process leads to the stereoselective synthesis of aminoalkylnaphthols, with the reaction's asymmetry potentially induced by the preferential crystallization of one diastereomer . Additionally, catalytic asymmetric oxidative couplings of 2-naphthols have been achieved using oxovanadium(IV) complexes, leading to the formation of 2,2'-dihydroxy-1,1'-binaphthyls with good yields and high enantioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of PAN were extensively studied. Techniques such as thermogravimetry (TG), differential scanning calorimetry (DSC), cyclic voltammetry (CV), photoluminescence (PL), and dynamic light scattering (DLS) were employed to determine these properties. The polymer exhibited reversible redox behavior, which is indicative of its electroactive nature. The kinetic parameters related to the solid-state decomposition of the polymer were also calculated using methods based on multiple heating rates . The study involving the synthesis of aminoalkyl naphthols under eco-friendly conditions also provided insights into the physical and chemical properties of the synthesized compounds, with the catalyst used being recyclable .

科学研究应用

合成和药理评价

来源于2-萘酚的N,N-取代乙酰胺衍生物2-萘氧基衍生物表现出显著的抗遗忘活性,与智能药物哌拉西坦相当。这表明在增强记忆和神经药理领域可能有潜在应用 (Piplani et al., 2004)。纳米线合成

3-氨基-2-萘酚已被用于合成聚(3-氨基-2-萘酚)(PAN)纳米线,展示了其在纳米技术中的应用。这些纳米线已被表征为其电活性和在各种技术应用中的潜力 (Doğan et al., 2015)。催化不对称氧化偶联

3-氨基-2-萘酚已被用于对2-萘酚进行对映选择性氧化偶联,导致高产率和对映选择性的双萘产物的产生。这对不对称合成和制药制造有重要意义 (Barhate & Chen, 2002)。导电聚合物薄膜

氨基-萘酚的电氧化,包括3-氨基-2-萘酚,已被证明会导致导电聚合物薄膜的形成。这些薄膜在电子设备和传感器中具有潜在应用 (Pham et al., 1994)。蛋白质中的遗传插入

包括从3-氨基-2-萘酚衍生的2-萘酚基团已被遗传地引入蛋白质中。这个过程促进了位点特异性的偶氮偶联反应,在蛋白质工程和分子生物学中可能具有重要意义 (Chen & Tsao, 2013)。绿色化学应用

在绿色化学中,使用环境友好的方法合成了3-氨基异噁唑甲基萘酚。这突显了该化合物在促进可持续和环保化学过程中的作用 (Kahkhaie et al., 2020)。对映选择性合成和催化

3-氨基-2-萘酚衍生物被用于对映选择性合成和催化,展示了它们在生产光学活性化合物中的重要性,这在制药行业中至关重要 (Liu et al., 2001)。

安全和危害

3-Amino-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled and can cause skin irritation, serious eye irritation, and respiratory irritation. It is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with the target organ being the respiratory system .

未来方向

3-Amino-2-naphthol has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

作用机制

Target of Action

It’s known that amines and phenols, which are functional groups in 3-amino-2-naphthol, often interact with various biological targets such as enzymes and receptors .

Mode of Action

For instance, amines can undergo reactions with nitrous acid .

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting it may participate in multiple biochemical pathways .

Pharmacokinetics

The properties of amines and phenols, which are part of its structure, suggest that it may be well-absorbed and could undergo extensive metabolism .

Result of Action

It has been used in the synthesis of various compounds, indicating it may have diverse effects at the molecular and cellular levels .

属性

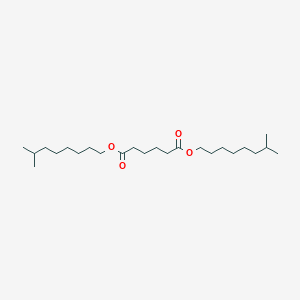

IUPAC Name |

3-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVPTERSBUMMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202520 | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5417-63-0 | |

| Record name | 3-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Amino-2-naphthol in chemical synthesis?

A1: 3-Amino-2-naphthol serves as a versatile building block in organic synthesis. It's primarily used in condensation reactions to create larger, more complex heterocyclic compounds. For instance, it reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives []. These derivatives have shown potential for anti-inflammatory and analgesic activities []. Additionally, it can participate in Doebner-von Miller-type annulations, reacting with dimethyl 2-oxoglutaconate to form a precursor for dimethyl 9,10-dihydro-9,10-dioxobenzo[f]quinoline-2,4-dicarboxylate, a compound structurally related to coenzyme PQQ [].

Q2: How does the molecular structure of 3-Amino-2-naphthol influence its reactivity?

A2: The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the naphthalene ring significantly influences 3-Amino-2-naphthol's reactivity. These functional groups can participate in various reactions, such as condensation reactions with aldehydes or ketones, forming Schiff bases. This reactivity is highlighted in the synthesis of tetraimine Schiff bases, where 3-Amino-2-naphthol reacts with 4-nitro-benzaldehyde and subsequent aldehydes like salicylaldehyde []. Furthermore, the spatial arrangement of these groups allows for the formation of intramolecular and intermolecular hydrogen bonds, impacting its crystal packing and interactions with other molecules [, ].

Q3: Can you elaborate on the spectroscopic characteristics that aid in identifying 3-Amino-2-naphthol?

A3: 3-Amino-2-naphthol can be characterized using various spectroscopic techniques. These include:

Q4: Are there any reported insights into the excited-state behavior of 3-Amino-2-naphthol?

A4: Yes, 3-Amino-2-naphthol has been investigated for its excited-state proton transfer (ESPT) properties in liposomes []. Research indicates that while it exhibits ESPT behavior, its use as a fluorescent probe in this context is limited. This limitation is attributed to multiple equilibria between different species in the excited state and its low quantum yield in non-polar environments [].

Q5: What are the current limitations in the available research on 3-Amino-2-naphthol?

A5: While the provided research highlights some key aspects of 3-Amino-2-naphthol, several areas require further investigation:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)